Methyl 4-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate
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Overview
Description
Methyl 4-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2-oxo-1,2-dihydropyridine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,2,4-oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the two rings: The final step involves the coupling of the 2-oxo-1,2-dihydropyridine and 1,2,4-oxadiazole rings with a benzoate ester, typically using a coupling reagent such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of histone methyltransferases, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid
- 2-{[(6-OXO-1,6-DIHYDROPYRIDIN-3-YL)METHYL]AMINO}-N-[4-PROPYL-3 …
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H11N3O4 |
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Molecular Weight |
297.26 g/mol |
IUPAC Name |
methyl 4-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzoate |
InChI |
InChI=1S/C15H11N3O4/c1-21-15(20)10-6-4-9(5-7-10)14-17-12(18-22-14)11-3-2-8-16-13(11)19/h2-8H,1H3,(H,16,19) |
InChI Key |
DRAMHTAELFZSAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CNC3=O |
Origin of Product |
United States |
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